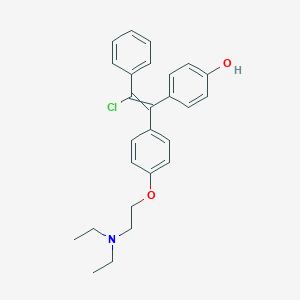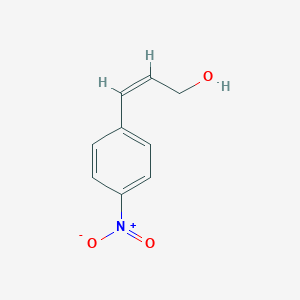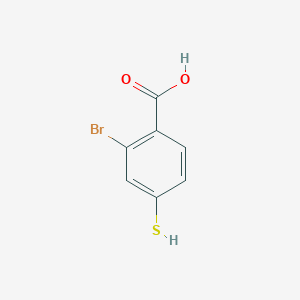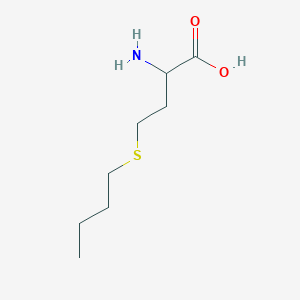
D,L-Buthionine
概要
説明
D,L-Buthionine is a compound with the molecular formula C8H17NO2S . It is also known by other names such as DL-Buthionine, Buthionine, and 2-amino-4-butylsulfanylbutanoic acid .
Synthesis Analysis
While specific synthesis methods for D,L-Buthionine were not found, it’s known that Buthionine sulfoximine (BSO), a related compound, is used to inhibit the production of glutathione (GSH), a critical component in cellular processes .Molecular Structure Analysis
The molecular structure of D,L-Buthionine consists of a butyl chain attached to a sulfanyl group, which is then attached to another butyl chain. This structure ends with a carboxylic acid group .Chemical Reactions Analysis
D,L-Buthionine may participate in various chemical reactions. For instance, it has been used in the formation of a catechol-derived orto-quinone, which was then detected at 503 nm .Physical And Chemical Properties Analysis
D,L-Buthionine has a molecular weight of 191.29 g/mol. It has two hydrogen bond donors and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 191.09799996 g/mol .科学的研究の応用
Antitumor Effect Enhancement
D,L-Buthionine sulfoximine (BSO) has been used in cancer research to enhance the antitumor effect of certain treatments. In a study on A549 2D and 3D lung cancer cell models, BSO was used in co-treatment with copper complexes. BSO inhibits the production of glutathione (GSH), which enhanced the effect of copper complexes on tumor cell viability and oxidative damage . This resulted in DNA strand breaks and the arrest of the cell cycle in the G2/M phase .
Improvement of Somatic Embryo Development
In white spruce (Picea glauca), BSO has been used to improve somatic embryo yield and quality . BSO inhibits the biosynthesis of reduced glutathione (GSH), thereby switching the total glutathione pool towards its oxidized form (GSSG) . This led to an increase in the number of embryos produced and an improvement in their morphological quality .
Induction of Oxidative Stress
BSO induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . This property of BSO has been used in various research applications to study the effects of oxidative stress on cells .
DNA Deletion Induction
BSO has been used in genetic research to induce DNA deletions . By depleting cellular glutathione and inducing oxidative stress, BSO can cause DNA deletions, providing a useful tool for studying genetic mechanisms .
Drug Delivery Systems
BSO has been incorporated into drug delivery systems, such as dendrimers . The release of BSO from these systems can be controlled, allowing for targeted delivery of the compound to specific cells or tissues .
Redox State Manipulation
In plant biology, BSO has been used to manipulate the redox state of cells . By inhibiting the biosynthesis of GSH, BSO can shift the total glutathione pool towards its oxidized form (GSSG), affecting various cellular processes .
Safety and Hazards
将来の方向性
作用機序
Target of Action
D,L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells that protects them from damage by reactive oxygen species .
Mode of Action
D,L-Buthionine acts as an inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, D,L-Buthionine effectively reduces the production of GSH within cells . This action results in an increase in oxidative stress within the cell, as the reduced levels of GSH diminish the cell’s ability to neutralize harmful reactive oxygen species .
Biochemical Pathways
The primary biochemical pathway affected by D,L-Buthionine is the glutathione pathway . By inhibiting γ-glutamylcysteine synthetase, D,L-Buthionine disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This disruption can lead to an increase in oxidative stress within the cell, potentially leading to DNA damage and other downstream effects .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D,L-Buthionine is currently limited. It is known that d,l-buthionine is a synthetic compound
Result of Action
The primary molecular effect of D,L-Buthionine’s action is the reduction of cellular GSH levels . This reduction can lead to an increase in oxidative stress within the cell, potentially causing DNA damage . On a cellular level, D,L-Buthionine’s action can lead to changes in cell viability and oxidative damage . In some cases, this can trigger processes of apoptosis, or programmed cell death .
Action Environment
The action, efficacy, and stability of D,L-Buthionine can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of D,L-Buthionine on tumor cell viability and oxidative damage . Additionally, the specific cellular environment, such as the presence or absence of certain enzymes or other molecules, can also impact the action of D,L-Buthionine .
特性
IUPAC Name |
2-amino-4-butylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955062 | |
| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Buthionine | |
CAS RN |
4378-14-7 | |
| Record name | Buthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





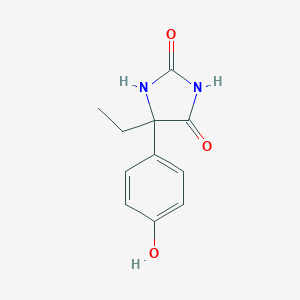
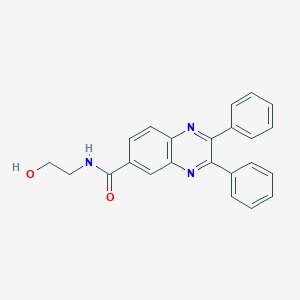
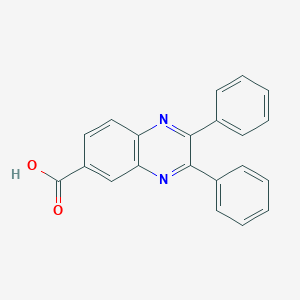
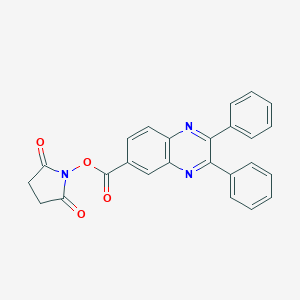

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
